Technical Whitepaper: Physicochemical Characterization and Application of 2-(Pyrrolidin-1-yl)aniline Hydrochloride
Technical Whitepaper: Physicochemical Characterization and Application of 2-(Pyrrolidin-1-yl)aniline Hydrochloride
This technical guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-(Pyrrolidin-1-yl)aniline hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
2-(Pyrrolidin-1-yl)aniline hydrochloride (CAS: Free base 21627-58-7; HCl salt analogous) represents a specialized class of ortho-substituted anilines. Distinguished by the steric and electronic influence of the saturated pyrrolidine ring adjacent to the primary amine, this compound serves as a high-value intermediate for synthesizing tricyclic heterocycles, particularly pyrrolo[1,2-a]quinoxalines and benzimidazole derivatives. This guide provides a rigorous analysis of its properties, handling protocols, and structural validation methods for drug development workflows.
Chemical Identity & Structural Analysis
The compound consists of a benzene core substituted at the ortho positions with a primary amine (aniline) and a tertiary cyclic amine (pyrrolidine). The hydrochloride salt form is preferred in process chemistry to enhance stability against oxidation and improve water solubility.
| Attribute | Details |
| IUPAC Name | 2-(Pyrrolidin-1-yl)aniline hydrochloride |
| Common Synonyms | 1-(2-Aminophenyl)pyrrolidine HCl; N-(2-Aminophenyl)pyrrolidine hydrochloride |
| CAS Number (Free Base) | 21627-58-7 (Note: HCl salt is often prepared in situ or custom manufactured) |
| Molecular Formula | C₁₀H₁₄N₂[1] · HCl |
| Molecular Weight | 162.23 (Free Base) + 36.46 (HCl) = 198.69 g/mol |
| SMILES | Cl.Nc1ccccc1N2CCCC2 |
| Key Structural Feature | Steric Ortho-Effect: The bulky pyrrolidine ring twists the N-aryl bond, potentially decoupling the nitrogen lone pair from the aromatic pi-system, thereby modulating the pKa of the aniline nitrogen. |
Physicochemical Profiling
Solubility & Partition Coefficient
The hydrochloride salt significantly alters the lipophilicity profile compared to the free base.
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Water Solubility: High (>50 mg/mL estimated). The ionic nature of the hydrochloride salt disrupts the crystal lattice energy more effectively in polar protic solvents.
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Organic Solubility: Soluble in methanol, DMSO, and ethanol. Insoluble in non-polar solvents (hexane, heptane) and ether.
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LogP (Predicted):
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Free Base: ~2.1 (Moderate lipophilicity).
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HCl Salt: < 0 (Hydrophilic species in ionized form).
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Acid-Base Chemistry (pKa)
This molecule possesses two basic nitrogen centers. Understanding the protonation site is critical for salt formation stoichiometry.
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Primary Aniline Nitrogen: Typically pKa ~4.0–5.0.
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Tertiary Pyrrolidine Nitrogen: Attached to the phenyl ring, this is an N-aryl pyrrolidine. Unlike aliphatic pyrrolidine (pKa ~11.3), the phenyl ring draws electron density, lowering the pKa significantly (typically to ~3.0–4.0).
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Dominant Protonation Site: Due to the ortho-effect, the primary amine is often the site of the first stable salt formation, though di-hydrochloride species are possible under highly acidic conditions.
Thermal Properties
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Melting Point: The free base is often an oil or low-melting solid. The hydrochloride salt is a crystalline solid, typically exhibiting a melting point range of 180°C – 220°C (decomposition often observed).
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Hygroscopicity: Moderately hygroscopic. Storage in a desiccator is required to prevent hydrolysis or "caking."
Synthesis & Impurity Profile
The synthesis typically involves nucleophilic aromatic substitution followed by reduction. Understanding this pathway is essential for identifying process-related impurities.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway and potential impurity origin for 2-(Pyrrolidin-1-yl)aniline HCl.
Critical Impurities
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Nitro-Precursor: 1-(2-Nitrophenyl)pyrrolidine (Yellow color, distinct UV shift).
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Oxidation Products: Anilines are prone to air oxidation, forming azo-dimers or "aniline black" type polymers if not stored as the HCl salt.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be used.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine bonds).
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Validation Criterion: The HCl salt should elute as a single peak. Note that in unbuffered systems, the free base and salt may equilibrate, potentially causing peak tailing. Recommendation: Use a buffered mobile phase (pH 2.5) to keep the amine protonated.
Proton NMR (¹H-NMR) in DMSO-d₆
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Aromatic Region (6.5–7.5 ppm): 4 protons (multiplets).
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Amine Protons (NH₃⁺): Broad singlet, typically 9.0–11.0 ppm (exchangeable with D₂O).
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Pyrrolidine Ring:
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α-CH₂: Multiplet at ~3.0–3.5 ppm (deshielded by Nitrogen).
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β-CH₂: Multiplet at ~1.8–2.0 ppm.
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Diagnostic Shift: Salt formation causes a downfield shift of the protons adjacent to the nitrogen atoms compared to the free base.
Chloride Content Titration
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Method: Potentiometric titration with Silver Nitrate (AgNO₃).
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Target: 17.5% – 18.5% Chloride (w/w) for mono-hydrochloride.
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Logic: Confirms the stoichiometry (Mono-HCl vs. Di-HCl).
Stability & Handling
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Light Sensitivity: Protect from light. Anilines darken upon photo-oxidation.
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Safety (SDS Summary):
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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References
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PubChem. 2-(Pyrrolidin-1-yl)aniline (Compound Summary). National Library of Medicine. Available at: [Link]
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ChemSrc. 2-(Pyrrolidin-1-yl)aniline CAS 21627-58-7 Data.[2][3] Available at: [Link]
Sources
- 1. FI95565C - Process for the preparation of therapeutically useful amidines and guanidines - Google Patents [patents.google.com]
- 2. 2-pyrrolidin-1-ylaniline, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-(Pyrrolidin-1-yl)aniline | 21627-58-7 | Benchchem [benchchem.com]

